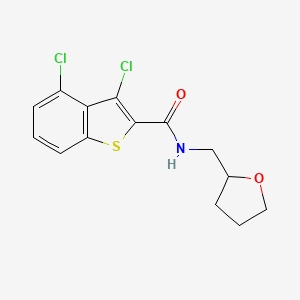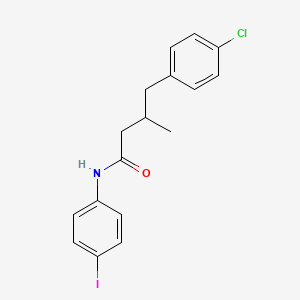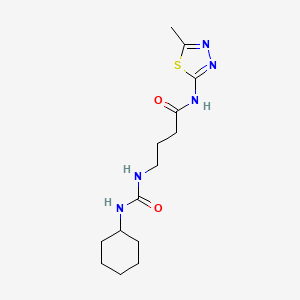
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound is a member of the family of N-substituted cyclic amides and has been shown to have potent anti-proliferative effects in a variety of cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is not fully understood, but it is thought to act by inhibiting the activity of the protein kinase CHK1. CHK1 is a key regulator of the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the accumulation of mutations that can lead to cancer.
Biochemical and Physiological Effects
In addition to its anti-proliferative effects, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its specificity for CHK1, which makes it a valuable tool for studying the DNA damage response pathway. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent and selective inhibitors of CHK1, which could have even greater anti-cancer effects. Another potential direction is the investigation of the use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, there is also interest in exploring the potential use of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in the treatment of other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves the reaction of cyclohexyl isocyanate with 5-methyl-1,3,4-thiadiazol-2-amine, followed by the addition of butyric anhydride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Propriétés
IUPAC Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-10-18-19-14(22-10)17-12(20)8-5-9-15-13(21)16-11-6-3-2-4-7-11/h11H,2-9H2,1H3,(H2,15,16,21)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHURSIYIQAGMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylcarbamoylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-benzotriazol-5-yl-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7537713.png)
![1-[(3,5-dimethylpiperidin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B7537718.png)
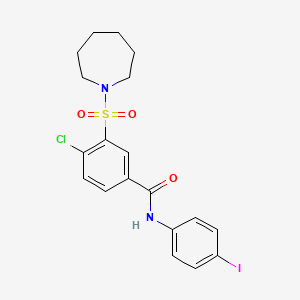
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[(2-methoxyphenyl)methyl]-N-methylacetamide](/img/structure/B7537721.png)
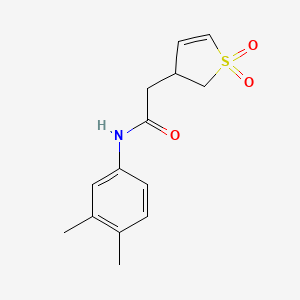
![2-[4-[(3-Oxopiperazin-1-yl)methyl]phenyl]benzonitrile](/img/structure/B7537732.png)
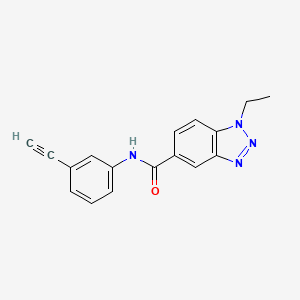
![N-(3-ethynylphenyl)-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7537740.png)
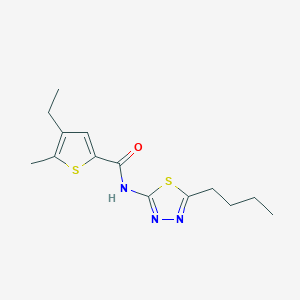
![4,10-Bis(3-hydroxyphenyl)-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B7537758.png)
![3-[3-cyclopropyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7537771.png)
